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molecular formula C15H16N2O3 B8566268 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B8566268
M. Wt: 272.30 g/mol
InChI Key: GTKXPTTUILEQSM-UHFFFAOYSA-N
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Patent
US04851425

Procedure details

A solution of 1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester in methanol (50 ml) was heated at reflux temperature for one hour, cooled, concentrated in vacuo, diluted with water, and acidified. The precipitate was filtered to yield the title compound (0.360 g). An analytical sample (m.p. 233°-234° C.) was obtained from methylene chloride-hexane solution.
Name
1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:14]2[CH2:13][CH2:12][CH2:11][CH2:10][C:9]=2[N:8]([C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)[N:7]=1)=[O:5])C>CO>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([N:8]2[C:9]3[CH2:10][CH2:11][CH2:12][CH2:13][C:14]=3[C:6]([C:4]([OH:5])=[O:3])=[N:7]2)=[CH:16][CH:17]=1

Inputs

Step One
Name
1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C=2CCCCC12)C1=CC=C(C=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1N=C(C=2CCCCC12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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